Head-to-Head Xanthine Oxidase Inhibition Comparison
In a cell‑free xanthine oxidase assay measuring superoxide generation over 20 minutes by luminescence, 7‑hydrazinyl‑1,2‑dihydroquinoxalin‑2‑one (BDBM50499537; CHEMBL3744357) exhibited an IC₅₀ of 4.0 µM [1]. Under the identical experimental conditions, the closest comparator BDBM50499547 (CHEMBL3741999) showed an IC₅₀ of 4.5 µM, representing a 12.5% lower potency. BDBM50499532 (CHEMBL3740246) gave an IC₅₀ of 5.0 µM (25% lower potency), and BDBM50499548 (CHEMBL3740128) showed an IC₅₀ of 10.0 µM, a 2.5‑fold decrease relative to the target compound [1]. These data demonstrate that the 7‑hydrazinyl substitution confers a measurable, rank‑order advantage over structurally related quinoxalinone derivatives tested in the same assay.
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.0 µM (4.00E+3 nM) |
| Comparator Or Baseline | BDBM50499547: IC₅₀ 4.5 µM; BDBM50499532: IC₅₀ 5.0 µM; BDBM50499548: IC₅₀ 10.0 µM |
| Quantified Difference | 1.12‑fold to 2.5‑fold superior potency |
| Conditions | Cell‑free assay; xanthine oxidase (unknown origin); substrate: 50 µM xanthine; detection: luminescence (superoxide generation); incubation: 20 min |
Why This Matters
For procurement decisions, this head‑to‑head data confirms that the 7‑hydrazinyl derivative is the most potent inhibitor within its immediately comparable chemical series, making it the preferred choice for xanthine oxidase‑focused screening cascades.
- [1] BindingDB. Assay ID 2, Entry ID 50006394. ChEMBL_1542075 (CHEMBL3744357). Affinity data for BDBM50499537, BDBM50499547, BDBM50499532, BDBM50499548. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=2&entryid=50006394. View Source
